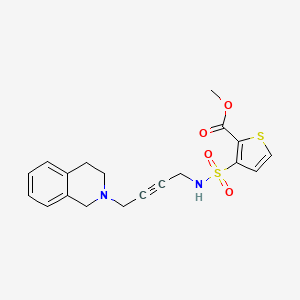
methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is an organic compound with a complex structure that features multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
To synthesize methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate, a multi-step process is typically employed. Here is an outline of a possible synthetic route:
Step 1: Start with the thiophene-2-carboxylate derivative. This can be prepared via various methods, such as the reaction of thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.
Step 2: Introduce the sulfonamide group by reacting the thiophene-2-carboxylate with an appropriate sulfonyl chloride derivative under basic conditions.
Step 3: Synthesize the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Step 4: Couple the dihydroisoquinoline derivative with the sulfonamide-thiophene intermediate using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to introduce the but-2-yn-1-yl linker.
Industrial Production Methods
On an industrial scale, the synthesis of such a complex molecule would require optimization for yield and cost-efficiency. Continuous flow reactors might be utilized to improve reaction times and control reaction conditions precisely. Each step would be subject to extensive quality control measures to ensure purity and consistency.
化学反应分析
Types of Reactions It Undergoes
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate undergoes several types of reactions:
Oxidation: Potentially at the thiophene ring or the dihydroisoquinoline moiety.
Reduction: Mainly focused on the alkyne group, converting it into an alkene or alkane.
Substitution: Both nucleophilic and electrophilic substitutions can occur at various positions depending on the reaction conditions.
Common Reagents and Conditions
Typical reagents might include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum for coupling reactions.
Major Products Formed from These Reactions
The products of these reactions would vary widely. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield fully saturated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential to form complex molecular architectures. It serves as a building block for synthesizing other biologically active molecules.
Biology
Biologically, it may interact with various enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers might investigate its potential therapeutic effects, particularly its ability to modulate biological pathways implicated in disease.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in specific reactions.
作用机制
The exact mechanism of action would depend on the biological target. Generally, this compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing specific biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor's activity, leading to downstream effects.
相似化合物的比较
Similar Compounds
Comparing it with similar compounds such as other sulfonamide derivatives or dihydroisoquinoline-containing molecules highlights its unique structural features that might confer distinct reactivity or biological activity.
Highlighting its Uniqueness
The presence of the but-2-yn-1-yl linker and the specific arrangement of functional groups make this compound stand out, potentially offering unique interactions with biological targets or reactivity in synthetic chemistry.
List of Similar Compounds
Sulfanilamide
N-(4-aminobut-2-yn-1-yl)sulfonamide
3,4-dihydroisoquinoline derivatives
This detailed article covers the various aspects of methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate. If there's any specific part you'd like to delve deeper into, let me know!
属性
IUPAC Name |
methyl 3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-19(22)18-17(9-13-26-18)27(23,24)20-10-4-5-11-21-12-8-15-6-2-3-7-16(15)14-21/h2-3,6-7,9,13,20H,8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCFSIPZMQDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
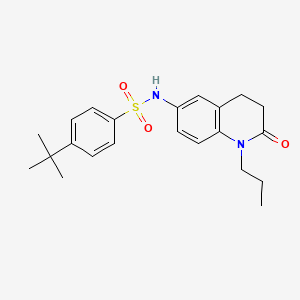
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2752810.png)

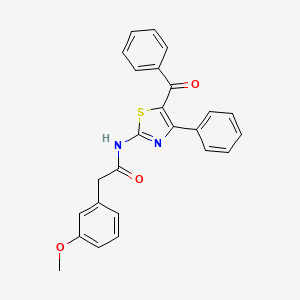
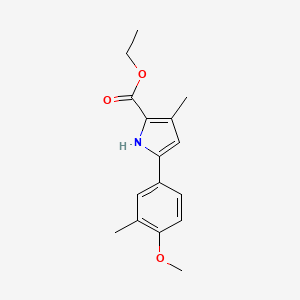
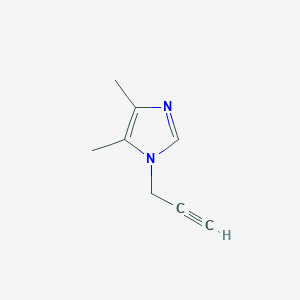

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2752820.png)
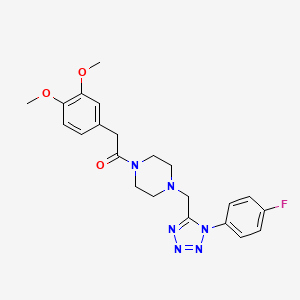
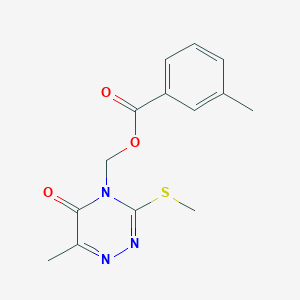
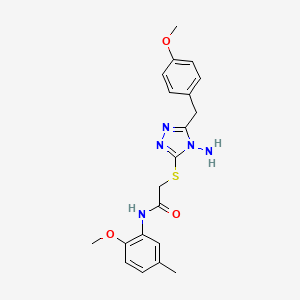
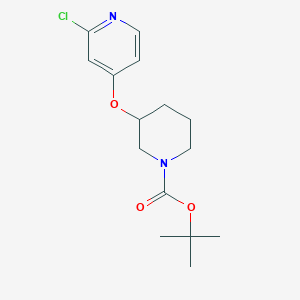
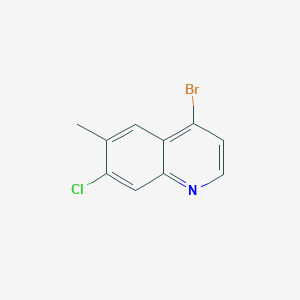
![3-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2752831.png)
